molecular formula C19H22N2O2 B4062949 N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide

N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide

Cat. No.: B4062949
M. Wt: 310.4 g/mol
InChI Key: ABBWVKIMNHEIQP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide compounds have been utilized in the enantioselective synthesis of complex molecules. For example, a study by Calvez, Chiaroni, and Langlois (1998) demonstrated the preparation of N-methoxy-N-methylamide derivatives from (S)-methylpyroglutamate, which enabled the addition of Grignard reagents, leading to various enantioselective compounds (Calvez, Chiaroni, & Langlois, 1998).

Catalytic Reactions

In catalytic chemistry, this compound derivatives have been used in developing new catalytic reactions. Yu et al. (2019) developed a rhodium(III)-catalyzed C-H acylmethylation of [2,2'-bipyridine]-6-carboxamides, showcasing the use of these compounds in creating highly functionalized molecules (Yu et al., 2019).

Protecting Groups in Organic Synthesis

These compounds have been explored as protecting groups in organic synthesis. Muranaka, Ichikawa, and Matsuda (2011) developed a new carboxamide protecting group that can be removed under mild basic conditions, demonstrating the versatility of this compound in synthetic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).

Synthesis of Complex Molecules

The compound is used in synthesizing complex molecules with potential biological activities. For instance, Lu et al. (2021) synthesized a compound with significant inhibitory activity against some cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Lu et al., 2021).

Properties

IUPAC Name

N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-23-17-9-5-4-8-15(17)13-21(16-10-11-16)19(22)18-14(2)7-6-12-20-18/h4-9,12,16H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBWVKIMNHEIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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